4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol
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Overview
Description
4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol is a complex organic compound that features a benzene ring substituted with two hydroxyl groups and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific methods and conditions would depend on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Mechanism of Action
The mechanism of action of 4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol is unique due to the presence of the pyrazole moiety, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes.
Properties
Molecular Formula |
C12H14FN3O2 |
---|---|
Molecular Weight |
251.26 g/mol |
IUPAC Name |
4-[[[1-(2-fluoroethyl)pyrazol-4-yl]amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H14FN3O2/c13-3-4-16-8-10(7-15-16)14-6-9-1-2-11(17)5-12(9)18/h1-2,5,7-8,14,17-18H,3-4,6H2 |
InChI Key |
TVOMKPSWAMALTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CNC2=CN(N=C2)CCF |
Origin of Product |
United States |
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